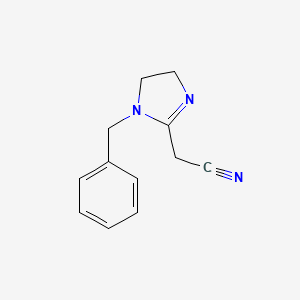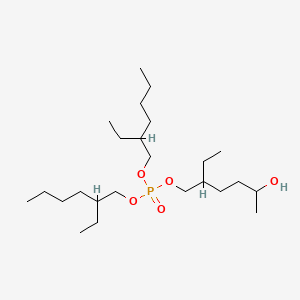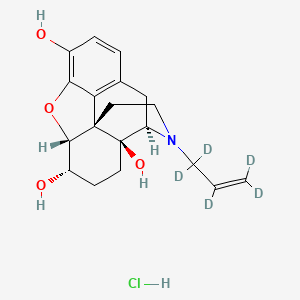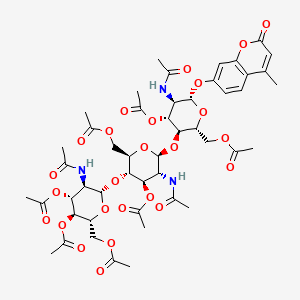
6-(4-Methylumbelliferyl) Chitotriose O-Heptacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylumbelliferyl) Chitotriose O-Heptacetate involves multiple steps, starting from the appropriate monosaccharide units. The key steps include:
Glycosylation: The initial step involves the glycosylation of the monosaccharide units to form the chitotriose backbone.
Acetylation: The hydroxyl groups of the chitotriose are then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Attachment of 4-Methylumbelliferyl Group: The 4-methylumbelliferyl group is introduced through a nucleophilic substitution reaction, typically using 4-methylumbelliferyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used for the glycosylation and acetylation steps.
Purification: The product is purified using techniques such as column chromatography and recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylumbelliferyl) Chitotriose O-Heptacetate undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylumbelliferyl group, to form various oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 4-methylumbelliferyl group.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Free chitotriose and acetic acid.
Oxidation: Oxidized derivatives of the 4-methylumbelliferyl group.
Substitution: Substituted derivatives of the 4-methylumbelliferyl group.
Scientific Research Applications
6-(4-Methylumbelliferyl) Chitotriose O-Heptacetate is widely used in scientific research, particularly in the following fields:
Chemistry: As an intermediate in the synthesis of fluorogenic substrates for various assays.
Biology: In the study of enzyme kinetics, particularly lysozyme activity, due to its fluorogenic properties.
Industry: Used in the production of specialized reagents for biochemical assays.
Mechanism of Action
The primary mechanism of action of 6-(4-Methylumbelliferyl) Chitotriose O-Heptacetate involves its use as a substrate for lysozyme. The lysozyme enzyme cleaves the chitotriose backbone, releasing the 4-methylumbelliferyl group, which fluoresces under UV light. This fluorescence can be measured to determine lysozyme activity .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl β-D-glucuronide: Another fluorogenic substrate used in enzyme assays.
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide: Used in the study of glycosidase activity.
4-Methylumbelliferyl β-D-galactopyranoside: Used in β-galactosidase assays.
Uniqueness
6-(4-Methylumbelliferyl) Chitotriose O-Heptacetate is unique due to its specific structure, which allows it to be used as a substrate for lysozyme assays. Its acetylated chitotriose backbone and the 4-methylumbelliferyl group provide distinct advantages in terms of stability and fluorescence properties compared to other similar compounds.
Properties
Molecular Formula |
C48H61N3O25 |
|---|---|
Molecular Weight |
1080.0 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-(acetyloxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C48H61N3O25/c1-19-14-36(62)71-32-15-30(12-13-31(19)32)70-46-37(49-20(2)52)44(68-28(10)60)41(34(72-46)17-64-24(6)56)75-48-39(51-22(4)54)45(69-29(11)61)42(35(74-48)18-65-25(7)57)76-47-38(50-21(3)53)43(67-27(9)59)40(66-26(8)58)33(73-47)16-63-23(5)55/h12-15,33-35,37-48H,16-18H2,1-11H3,(H,49,52)(H,50,53)(H,51,54)/t33-,34-,35-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47+,48+/m1/s1 |
InChI Key |
FBHMDVOKHMXWOB-LBNIFWKSSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one](/img/structure/B13860709.png)
![Tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13860722.png)
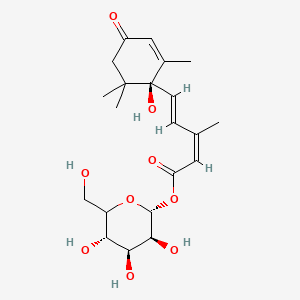
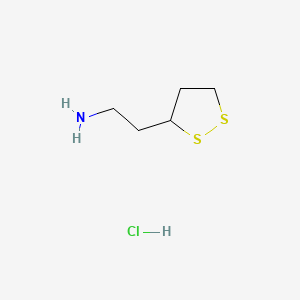
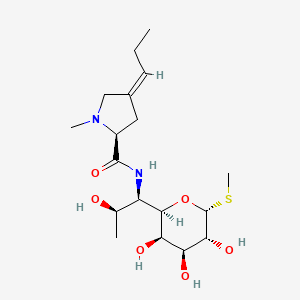

![(R)-8-Dipropylamino-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride](/img/structure/B13860749.png)
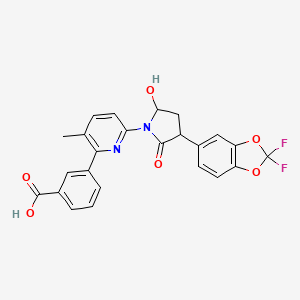
![2-(4-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B13860760.png)
